molecular formula C23H25N5O3S B2427717 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide CAS No. 1049529-45-4

3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2427717
CAS No.: 1049529-45-4
M. Wt: 451.55
InChI Key: RKJYXSPHAPHQQN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dimethyl groups and a pyrazinyl-piperazinyl-sulfonyl-phenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrazinyl-Piperazinyl-Sulfonyl Moiety: This step involves the reaction of pyrazine with piperazine to form pyrazinyl-piperazine. The resulting compound is then sulfonylated using a sulfonyl chloride derivative.

    Coupling of the Two Fragments: The final step involves coupling the benzamide core with the pyrazinyl-piperazinyl-sulfonyl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzamide core with a pyrazinyl-piperazinyl-sulfonyl moiety sets it apart from other similar compounds .

Properties

IUPAC Name

3,5-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-17-13-18(2)15-19(14-17)23(29)26-20-3-5-21(6-4-20)32(30,31)28-11-9-27(10-12-28)22-16-24-7-8-25-22/h3-8,13-16H,9-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYXSPHAPHQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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